Product packaging for Imidazo[1,2-a]pyrimidin-3-amine(Cat. No.:CAS No. 946385-85-9)

Imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B3170853
CAS No.: 946385-85-9
M. Wt: 134.14 g/mol
InChI Key: SNLMMQRMUDVBIB-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-3-amine is a promising heterocyclic scaffold in medicinal chemistry, recognized for its potential as a novel anticancer agent. Research indicates that derivatives of this compound, particularly hydroxy- and methoxy-phenyl substitutions, exhibit significant cytotoxic activity. Studies have demonstrated potent anti-proliferative effects against a panel of human cancer cell lines, including MCF-7, T-47D, and MDA-MB-231 breast carcinoma cells, with IC50 values reported in the low micromolar range (e.g., 6.72-14.36 μM), outperforming standard chemotherapeutic agents like etoposide in experimental models . The cytotoxic mechanism of action is associated with the induction of programmed cell death. Evidence from acridine orange/ethidium bromide staining and DNA fragmentation analyses confirms that the biological activity of these compounds is linked to the activation of apoptosis in cancer cells . This core structure is synthesized using efficient multi-component reactions, such as the Groebke-Blackburn-Bienaymé reaction, allowing for diverse structural modifications and systematic exploration of structure-activity relationships (SAR) . The imidazo[1,2-a]pyrimidine scaffold represents a valuable chemical tool for researchers investigating new pathways in oncology and cell biology. This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B3170853 Imidazo[1,2-a]pyrimidin-3-amine CAS No. 946385-85-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLMMQRMUDVBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Imidazo 1,2 a Pyrimidin 3 Amine Derivatives

Classical Condensation Reaction Protocols

Traditional synthetic methods, often forming the bedrock of heterocyclic chemistry, provide reliable and well-established routes to the imidazo[1,2-a]pyrimidine (B1208166) core. These protocols typically involve the stepwise construction of the fused ring system through condensation reactions.

Reaction of α-Haloketones with 2-Aminopyrimidines

One of the most fundamental and widely utilized methods for constructing the imidazo[1,2-a]pyrimidine skeleton is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone. nih.gov This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine by the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic fused heterocyclic system. nih.govnih.gov

The versatility of this method lies in the commercial availability of a wide range of both 2-aminopyrimidines and α-haloketones, allowing for the introduction of various substituents at the 2- and 7-positions of the imidazo[1,2-a]pyrimidine core. For instance, the reaction of 2-aminopyrimidine with 2-bromoacetophenone (B140003) leads to the formation of 2-phenylimidazo[1,2-a]pyrimidine (B97590). nih.gov While this method directly yields the imidazo[1,2-a]pyrimidine core, the introduction of the 3-amino group requires subsequent functionalization steps. The primary limitation of this approach can be the lachrymatory nature of many α-haloketone starting materials. mdpi.com

Table 1: Examples of Imidazo[1,2-a]pyrimidine Synthesis via α-Haloketone Condensation

2-Aminopyrimidine α-Haloketone Product Reference
2-Aminopyrimidine 2-Bromoacetophenone 2-Phenylimidazo[1,2-a]pyrimidine nih.gov

Strategic Nitrosation and Subsequent Reduction Processes for Amine Formation

To introduce the key amino group at the C3 position of the pre-formed imidazo[1,2-a]pyrimidine ring, a common and effective strategy involves a two-step process: electrophilic nitrosation followed by chemical reduction. nih.gov This method allows for the regioselective installation of the amine functionality.

The first step is the direct nitrosation of the C3 position of the imidazo[1,2-a]pyrimidine core. This position is susceptible to electrophilic attack due to the electron-rich nature of the imidazole (B134444) ring. The reaction is typically carried out using a nitrosating agent such as sodium nitrite (B80452) (NaNO₂) in an acidic medium or other sources of the nitrosonium ion (NO⁺). nih.govresearchgate.net For example, 2-phenylimidazo[1,2-a]pyrimidine can be converted to its 3-nitroso derivative, 3-nitroso-2-phenylimidazo[1,2-a]pyrimidine, using sodium nitrite. nih.gov

In the second step, the resulting 3-nitroso derivative is reduced to the corresponding 3-amine. Various reducing agents can be employed for this transformation, with common choices including iron powder in acetic acid (Fe/AcOH) or other metal-based reductions. nih.govresearchgate.net This reduction proceeds efficiently to furnish the desired 2-phenylimidazo[1,2-a]pyrimidin-3-amine (B1317505), a versatile intermediate for further derivatization. nih.gov

Table 2: Two-Step Synthesis of this compound

Starting Material Step 1: Reagent Intermediate Step 2: Reagent Final Product Reference

Multi-Component Reaction (MCR) Approaches

Multi-component reactions, where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, have emerged as powerful tools in modern synthetic chemistry. They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. mdpi.com

The Groebke–Blackburn–Bienaymé Reaction (GBBR) as a Versatile Synthetic Tool

The Groebke–Blackburn–Bienaymé Reaction (GBBR) is a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]pyrimidine derivatives. nih.govbeilstein-journals.org This three-component reaction (3CR) involves the condensation of a 2-aminoazine (such as 2-aminopyrimidine), an aldehyde, and an isocyanide. mdpi.comnih.gov The reaction is typically catalyzed by a Brønsted or Lewis acid, such as scandium triflate (Sc(OTf)₃) or ammonium (B1175870) chloride (NH₄Cl), and proceeds through a formal [4+1] cycloaddition pathway. mdpi.comnih.gov

The key advantage of the GBBR is its ability to construct the 3-amino-substituted core in a single, highly convergent step from readily available starting materials. nih.gov The diversity of the final products can be easily controlled by varying the aldehyde and isocyanide components, making it an ideal strategy for creating libraries of compounds for drug discovery. organic-chemistry.orgresearchgate.net The reaction has proven to be robust, scalable, and adaptable to a wide range of substrates. beilstein-journals.orgorganic-chemistry.org

Table 3: Representative Groebke–Blackburn–Bienaymé Reaction

Amine Component Aldehyde Isocyanide Catalyst Product Type Reference
2-Aminopyrimidine Various Aldehydes Various Isocyanides Sc(OTf)₃, NH₄Cl N-substituted-imidazo[1,2-a]pyrimidin-3-amines mdpi.comnih.gov

Ugi-Type Multi-Component Condensations and Their Adaptations

The Ugi four-component reaction (U-4CR) is a renowned MCR that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.orgorganic-chemistry.org While the classic Ugi reaction does not directly produce the imidazo[1,2-a]pyrimidine ring, its principles have been cleverly adapted and integrated with other synthetic strategies to access complex derivatives.

A notable adaptation involves the tandem application of the GBBR and the Ugi reaction. nih.gov In this approach, a GBBR is first performed using reactants that generate an imidazo[1,2-a]pyridine (B132010) or pyrimidine (B1678525) containing a carboxylic acid functionality. This product of the GBBR is then used as the acid component in a subsequent Ugi reaction. This powerful sequence allows for the attachment of complex peptidomimetic chains to the heterocyclic core, demonstrating a sophisticated use of MCRs to build intricate molecular architectures. nih.gov This highlights the modularity of MCRs, where products from one reaction serve as building blocks for another.

Three-Component Coupling Reactions Involving Diverse Precursors

Beyond the well-known GBBR, other three-component reactions (TCRs) provide alternative and efficient pathways to the imidazo-fused heterocyclic core. These methods often employ different sets of precursors and catalysts, expanding the synthetic toolkit.

One significant example is the copper-catalyzed three-component coupling of a 2-aminoazine, an aldehyde, and a terminal alkyne. nih.govbio-conferences.org This reaction leads to the formation of the imidazo[1,2-a]pyrimidine ring, where the substituents are determined by the specific aldehyde and alkyne used. This method provides a direct route to the core structure, bypassing the need for isocyanides.

Another innovative multicomponent approach involves the reaction of 2-aminopyridine (B139424) with an aldehyde and trimethylsilylcyanide (TMSCN), catalyzed by scandium triflate under microwave irradiation. bio-conferences.org This reaction provides an alternative source for the "N-C" fragment typically provided by the isocyanide in the GBBR, resulting in 3-aminoimidazo[1,2-a]pyridines. These diverse TCRs underscore the continuous development of novel and efficient strategies for constructing this important heterocyclic system from varied and accessible starting materials. nih.govscirp.org

Sustainable and Innovative Synthetic Paradigms

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. For the synthesis of imidazo[1,2-a]pyrimidine derivatives, several sustainable and innovative strategies have emerged, significantly improving upon traditional methods.

Microwave-Assisted Synthesis for Reaction Acceleration and Efficiency

Microwave irradiation has proven to be a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and improved product purities. In the context of imidazo[1,2-a]pyrimidine synthesis, microwave-assisted methods have been successfully employed.

For instance, a one-pot, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines under microwave irradiation in the presence of molecular iodine has been reported for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines, a related scaffold, in good to very good yields. rsc.org This metal-free approach is notable for its short reaction times and lack of harmful by-products. rsc.org

Another example involves the sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazole derivatives. nih.gov This method utilizes microwave heating at 80°C for 30 minutes with a power of 100 W, significantly reducing the reaction time. nih.gov The synthesis of imine derivatives of imidazo[1,2-a]pyrimidine has also been achieved with microwave assistance, drastically cutting down the reaction time from 6–36 hours to 40–120 minutes. nih.gov Similarly, the Groebke-Blackburn-Bienaymé reaction (GBBR) for synthesizing imidazo[1,2-a]pyridine-3-amines is effectively assisted by microwave irradiation, offering a greener alternative. mdpi.commdpi.com

The following table summarizes the conditions for a microwave-assisted synthesis of N-(Phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine:

ParameterValue
ReactantsImidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957), Aniline
Heating MethodMicrowave Irradiation
Temperature120 °C
Reaction Time60 minutes
Drying AgentMagnesium Sulfate

This data is based on a specific experimental procedure and may vary depending on the specific substrates and reaction scale. dergipark.org.tr

Catalyst-Free Methodologies for Imidazo[1,2-a]pyrimidine Core Construction

The development of catalyst-free synthetic routes is highly desirable as it simplifies reaction procedures, reduces costs, and minimizes metal contamination in the final products. Several catalyst-free methods for the construction of the imidazo[1,2-a]pyrimidine core have been reported.

One such approach involves the annulation of heterocyclic ketene (B1206846) aminals and β-oxodithioesters with aldehydes under solvent-free conditions, using only triethylamine (B128534) as a base, to afford highly substituted imidazo[1,2-a]pyridines. rsc.org This method is lauded for its high regioselectivity, one-pot nature, and short reaction times. rsc.org Another notable example is the neat reaction of 2-aminopyridine with α-haloketones under solvent-free and catalyst-free conditions, which produces imidazo[1,2-a]pyridine derivatives in good to excellent yields. researchgate.net

Furthermore, a novel catalyst-free annulative functionalization has been developed for the synthesis of an imidazole-pyrrolo[1,2-a]pyrazine hybrid structure, showcasing the potential for constructing complex fused systems without the need for a catalyst. nih.gov Research has also demonstrated the synthesis of imidazo[1,2-a]pyrimidine-3-carbonitriles and 1,2,4-triazolo[4,3-a]pyrimidines via a three-component, one-pot condensation under solvent-free conditions, although this particular method utilizes a nanocatalyst. researchgate.net

Application of Green Solvents (e.g., Aqueous Media, Deep Eutectic Solvents)

The use of green solvents is a cornerstone of sustainable chemistry, aiming to replace volatile and hazardous organic solvents. Water and deep eutectic solvents (DESs) are increasingly being explored for the synthesis of heterocyclic compounds.

An ultrasound-assisted C-H functionalization of ketones for the synthesis of imidazo[1,2-a]pyridines has been successfully carried out in water, highlighting a metal-free and environmentally friendly approach. organic-chemistry.org The use of aqueous media has also been demonstrated in the synthesis of benzoimidazo[1,2-a]pyrimidines using a reusable magnetic nanoparticle catalyst, emphasizing the eco-friendliness and ease of workup. researchgate.net

The Groebke–Blackburn–Bienaymé multicomponent reaction for synthesizing imidazo[1,2-a]pyridines and related structures has been efficiently performed in eucalyptol, a green solvent. researchgate.net Ethanol (B145695), another green solvent, is frequently used in the synthesis of imidazo[1,2-a]pyrimidine derivatives, including in microwave-assisted protocols. nih.govnih.gov These examples underscore the growing trend of incorporating green solvents to create more sustainable synthetic pathways for this important class of compounds. mdpi.com

Regioselective Functionalization and Derivatization Strategies

The ability to selectively functionalize the imidazo[1,2-a]pyrimidine core is crucial for developing new derivatives with tailored properties. Various strategies have been developed to achieve regioselective modifications of this scaffold.

Formation of Imine Linkages and Subsequent Reductive Transformations to Amine Derivatives

The formation of an imine (Schiff base) linkage is a versatile method for introducing substituents onto the imidazo[1,2-a]pyrimidine core. This is typically achieved through the condensation of an amino-substituted imidazo[1,2-a]pyrimidine with an aldehyde or ketone. masterorganicchemistry.com

A key intermediate, 2-phenylthis compound, can be synthesized through a multi-step process starting from the condensation of 2-aminopyrimidine with 2-bromoacetophenone, followed by nitrosation and subsequent reduction. nih.gov This 3-amino derivative serves as a crucial building block for further functionalization.

The imine formation reaction can be catalyzed by a few drops of acetic acid in ethanol at room temperature. nih.gov These imine derivatives can then be reduced to the corresponding secondary amines. nih.govtubitak.gov.tr This two-step sequence provides a reliable route to a diverse range of N-substituted this compound derivatives. The reduction of the imine to an amine can be accomplished using a suitable reducing agent, and the transformation can be monitored by the disappearance of the characteristic imine (C=N) stretching frequency and the appearance of the N-H stretching frequency in the FT-IR spectrum. nih.gov

Here is a summary of the reaction steps for the formation and reduction of imine derivatives:

StepReactionReagents/Conditions
1Imine FormationImidazo[1,2-a]pyrimidine-2-carbaldehyde, Aromatic Amine, Microwave Heating
2ReductionImine Derivative, Reducing Agent

This is a generalized representation. Specific reagents and conditions will vary. nih.govtubitak.gov.tr

Synthesis of Schiff Base Derivatives Incorporating the Imidazo[1,2-a]pyrimidine Scaffold

Schiff bases derived from imidazo[1,2-a]pyrimidines are a significant class of compounds due to their versatile chemical properties and biological activities. nih.gov The synthesis of these derivatives typically involves the condensation of an amino-functionalized imidazo[1,2-a]pyrimidine with various aldehydes or ketones. nih.govnih.gov

For example, novel Schiff base derivatives have been prepared by reacting 2-phenylthis compound with substituted aldehydes in ethanol, catalyzed by acetic acid. nih.gov The reaction is generally stirred at room temperature for an extended period, and the products often precipitate out of the solution, allowing for easy isolation. nih.gov The synthesis of (E)-2-phenyl-N-(thiophen-2-ylmethylene)this compound is another example of such a condensation. nih.govacs.org

The imine or C=N bond formation is a key step in the synthesis of these Schiff bases. dergipark.org.tr Microwave-assisted synthesis has been shown to be an efficient method for this transformation, significantly reducing reaction times compared to conventional heating. nih.govdergipark.org.tr The combination of the imidazo[1,2-a]pyrimidine core and the Schiff base moiety in a single molecule is of great interest as it can lead to enhanced and novel properties. nih.govacs.org

The following table details the synthesis of a specific Schiff base derivative:

ProductReactantsSolventCatalystReaction Time
(E)-2-phenyl-N-(thiophen-2-ylmethylene)this compound2-phenylthis compound, Thiophene-2-carbaldehydeEthanolAcetic Acid24 h (at room temp)

This data is based on a specific literature procedure. nih.gov

Integration with Other Heterocyclic Moieties (e.g., 1,2,3-Triazoles, Thiazoles)

The molecular hybridization of the imidazo[1,2-a]pyrimidine scaffold with other heterocyclic systems has emerged as a powerful strategy in medicinal chemistry to develop novel compounds with potentially enhanced biological activities. By combining the pharmacophoric features of different heterocycles, researchers aim to create synergistic effects and explore new chemical spaces. This section focuses on the synthetic methodologies employed to integrate 1,2,3-triazole and thiazole (B1198619) moieties with the imidazo[1,2-a]pyrimidine core.

Integration with 1,2,3-Triazoles

The 1,2,3-triazole ring is a well-known pharmacophore, and its linkage to the imidazo[1,2-a]pyrimidine nucleus has been explored to generate novel molecular entities. A prominent approach for this conjugation is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

Recent patent literature has disclosed the synthesis of a series of triazole-substituted imidazo[1,2-a]pyrimidine compounds. acs.org These compounds are designed as potential inhibitors of cyclic GMP-AMP synthase (cGAS), a key component of the innate immune system. acs.org The synthetic strategies often involve the preparation of an imidazo[1,2-a]pyrimidine precursor bearing either an azide (B81097) or a terminal alkyne functionality, which is then reacted with a corresponding triazole synthon.

For instance, a general synthetic route may involve the introduction of a propargyl group at a specific position of the imidazo[1,2-a]pyrimidine core. This alkynated intermediate can then undergo a CuAAC reaction with a variety of substituted azides to yield a library of triazole-integrated compounds. The versatility of this approach allows for the systematic modification of the substituent on the triazole ring to fine-tune the pharmacological properties of the final molecule.

While the patent literature provides a general overview, detailed experimental procedures and characterization for a broad range of examples are often presented in dedicated research articles. For example, the synthesis of 2-triazolyl-imidazo[1,2-a]pyridines has been accomplished through a one-pot, three-component reaction employing a nanocopper oxide-assisted click-catalyst. rsc.org This methodology involves the reaction of 1-alkyl-1,2,3-triazole-4-carbaldehyde, an amidine, and a terminal alkyne. rsc.org Although this example features an imidazo[1,2-a]pyridine core, the underlying principles of the multi-component reaction could be adapted for the synthesis of analogous imidazo[1,2-a]pyrimidine derivatives.

A study on the synthesis of new imidazopyridine-based 1,2,3-triazoles also highlights the utility of click chemistry in generating these hybrid molecules. researchgate.net The key steps typically involve the synthesis of an azide-functionalized imidazopyridine, which is then reacted with various terminal alkynes in the presence of a copper catalyst to afford the desired triazole derivatives. researchgate.net

The following table summarizes representative examples of synthetic strategies for integrating 1,2,3-triazoles with imidazo-fused heterocycles.

Starting MaterialsReagents and ConditionsProductKey Findings
Imidazo[1,2-a]pyrimidine with alkyne functionality, substituted azidesCopper catalyst (e.g., CuSO₄/sodium ascorbate)Triazole-substituted imidazo[1,2-a]pyrimidinesEfficient synthesis of cGAS inhibitors. acs.org
1-Alkyl-1,2,3-triazole-4-carbaldehyde, amidine, terminal alkynes5 mol% nanocopper oxide, 10 mol% sodium ascorbate, ethanol, 70 °C2-Triazolyl-imidazo[1,2-a]pyridinesOne-pot, three-component synthesis with good yields and catalyst recyclability. rsc.org
Azide-functionalized imidazopyridine, terminal alkynesCopper catalystImidazopyridine-based 1,2,3-triazolesVersatile method for creating a library of hybrid compounds. researchgate.net

Integration with Thiazoles

The thiazole ring is another important heterocycle found in numerous biologically active compounds. Its incorporation into the imidazo[1,2-a]pyrimidine framework has been pursued to develop new therapeutic agents. The synthetic strategies for creating these hybrid molecules often involve the construction of the thiazole ring onto a pre-formed imidazo[1,2-a]pyrimidine core or vice versa.

One common approach involves the Hantzsch thiazole synthesis, where a α-haloketone reacts with a thioamide derivative. In the context of imidazo[1,2-a]pyrimidine-thiazole hybrids, this could involve the reaction of a 3-bromoacetyl-imidazo[1,2-a]pyrimidine derivative with a thiourea (B124793) or thioamide to construct the thiazole ring.

Research has described the synthesis of new imidazo[1,2-a]pyridine derivatives incorporating a thiazole ring system. researchgate.net In this work, 3-acetyl-6,8-dichloro-2-methylimidazo[1,2-a]pyridine was treated with thiosemicarbazide, followed by cyclization with reagents like ethyl bromoacetate (B1195939) or phenacyl chloride to yield the imidazopyridinyl-thiazole hybrids. researchgate.net This strategy demonstrates a viable pathway for linking the two heterocyclic systems.

Another relevant study details the synthesis of imidazole-thiazole hybrids through the reaction of different phenacyl bromides with an imidazole-hydrazinecarbothioamide. nih.gov This reaction proceeds through a nucleophilic attack followed by intramolecular cyclization and aromatization to form the thiazole ring. nih.gov While the core is an imidazole, the synthetic logic is applicable to the construction of thiazole-substituted imidazo[1,2-a]pyrimidines.

The following table presents a summary of synthetic approaches for the integration of thiazole moieties with imidazo-fused heterocycles.

Starting MaterialsReagents and ConditionsProductKey Findings
3-Acetyl-6,8-dichloro-2-methylimidazo[1,2-a]pyridine, thiosemicarbazide, ethyl bromoacetate/phenacyl chlorideCyclizationImidazopyridinyl-thiazole hybridsA versatile route to combine imidazopyridine and thiazole moieties. researchgate.net
Imidazole-hydrazinecarbothioamide, various phenacyl bromidesNucleophilic substitution and cyclizationImidazole-thiazole hybridsFormation of the thiazole ring through intramolecular cyclization. nih.gov
2-Aminobenzothiazoles, aldehydes, nitromethaneCascade coupling reactionImidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.benzothiazolesA multicomponent reaction approach to fused thiazole systems.

These synthetic methodologies highlight the modular nature of constructing complex heterocyclic systems. The ability to systematically vary the substituents on both the imidazo[1,2-a]pyrimidine core and the integrated heterocyclic moiety provides a powerful tool for medicinal chemists to optimize the biological activity of these hybrid molecules.

Advanced Spectroscopic and Structural Elucidation of Imidazo 1,2 a Pyrimidin 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Imidazo[1,2-a]pyrimidin-3-amine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular skeleton and the position of various substituents.

In the ¹H NMR spectra of these derivatives, the protons on the fused heterocyclic core exhibit characteristic chemical shifts. For instance, the protons of the pyrimidine (B1678525) ring typically appear as doublet of doublets in the downfield region, often between δ 6.90 and 8.80 ppm. nih.gov The specific coupling constants (J values) help in assigning the precise position of these protons. Protons on the imidazole (B134444) portion of the ring system also show distinct signals. nih.govnih.gov

For Schiff base derivatives formed at the 3-amine position, a characteristic singlet for the imine proton (-N=CH-) is observed significantly downfield, generally in the range of δ 8.80 to 9.40 ppm. nih.govnih.gov The signals for protons on substituent groups, such as phenyl or thiophene rings, appear in their expected aromatic regions, and their multiplicity provides further structural confirmation. nih.govnih.gov

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound Derivatives

Compound Name Technique Nucleus Chemical Shift (δ, ppm) and Description
(E)-2-phenyl-N-(thiophen-2-ylmethylene)this compound ¹H NMR H (Imine) 8.88 (s, 1H)
H (Pyrimidine) 8.63 (dd, 1H), 8.54 (dd, 1H), 6.92 (dd, 1H)
¹³C NMR C (Imine) 155.89
C (Pyrimidine) 150.18, 131.09, 108.88
(E)-N-(4-nitrobenzylidene)-2-phenylthis compound ¹H NMR H (Imine) 8.89 (s, 1H)
H (Pyrimidine) 8.77 (dd, 1H), 8.62 (dd, 1H), 7.01 (dd, 1H)
(E)-N-(2-chlorobenzylidene)-2-phenylthis compound ¹H NMR H (Imine) 9.32 (s, 1H)
H (Pyrimidine) 8.72 (dd, 1H), 8.56 (dd, 1H), 6.94 (dd, 1H)

Data sourced from multiple studies. nih.govbeilstein-journals.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, FT-IR spectra provide clear evidence for the key structural motifs.

The formation of Schiff base derivatives is confirmed by the appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration, typically found in the region of 1600–1642 cm⁻¹. nih.govnih.gov The aromatic C=C stretching vibrations from the fused ring system and any aryl substituents are observed in the 1500–1600 cm⁻¹ range. nih.gov C-H stretching vibrations for the aromatic rings are typically seen just above 3000 cm⁻¹. nih.gov If substituents with other functional groups are present, they also give rise to characteristic absorption bands. For example, nitro groups (NO₂) in substituted derivatives show strong symmetric and asymmetric stretching bands around 1340 cm⁻¹ and 1520 cm⁻¹, respectively. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound Derivatives

Functional Group Vibration Type Characteristic Absorption Range (cm⁻¹)
Aromatic C-H Stretch 3050 - 3120
Imine C=N Stretch 1600 - 1642
Aromatic C=C Stretch 1500 - 1600
Nitro N=O Asymmetric & Symmetric Stretch 1510 - 1520 & 1335 - 1350
C-N Stretch 1200 - 1220

Data compiled from various synthesized derivatives. nih.govnih.gov

Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound derivatives, techniques like Electrospray Ionization (ESI) are commonly used to generate protonated molecular ions ([M+H]⁺). nih.govbeilstein-journals.org

The detection of the [M+H]⁺ ion allows for the unambiguous confirmation of the molecular formula and successful synthesis of the target compound. High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, reinforcing the elemental composition. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can help to confirm the connectivity of the molecule, often showing characteristic losses of substituents or cleavages within the heterocyclic core. nih.govbeilstein-journals.org

Table 3: LC-MS Data for Selected this compound Derivatives

Compound Name Molecular Formula Calculated Mass (Da) Observed Ion [M+H]⁺ (m/z)
(E)-2-phenyl-N-(thiophen-2-ylmethylene)this compound C₁₇H₁₂N₄S 304.08 305.085
(E)-N-(4-nitrobenzylidene)-2-phenylthis compound C₂₀H₁₄N₅O₂ 371.12 372.09

Data sourced from published literature. nih.govbeilstein-journals.org

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur, S) in a sample. This analysis is crucial for verifying the elemental composition of a newly synthesized compound and serves as a key indicator of its purity.

For this compound derivatives, the experimentally determined percentages of C, H, and N are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the structural assignment and confirms that the sample is free from significant impurities. researchgate.net Although specific data points are dependent on the individual derivative, this technique is routinely mentioned as a final confirmation step in the characterization of these heterocyclic systems. researchgate.net

Computational and Theoretical Chemistry Studies of Imidazo 1,2 a Pyrimidin 3 Amine

Density Functional Theory (DFT) Based Investigationsnih.govacs.orgnih.govresearchgate.net

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. For Imidazo[1,2-a]pyrimidine (B1208166) derivatives, DFT calculations, often at the B3LYP level of theory with basis sets like 6-311++G(d,p) or 6-31G(d,p), have been instrumental in providing insights into their molecular nature and behavior. nih.govacs.orgresearchgate.netnih.gov These theoretical studies complement experimental data, aiding in structural validation and the prediction of chemical reactivity. acs.orgresearchgate.net

Optimization of Molecular Geometries and Conformational Analysisnih.govacs.orgresearchgate.net

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable, lowest-energy conformation. nih.gov For derivatives of Imidazo[1,2-a]pyrimidine, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net Vibrational frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum, indicated by the absence of imaginary frequencies. nih.gov These computational results provide a detailed three-dimensional model of the molecule's structure.

Elucidation of Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbitals (FMO) Energy and Distributionnih.govacs.orgresearchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. wikipedia.org The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For Imidazo[1,2-a]pyrimidine derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks. nih.gov In studies of related Schiff base derivatives, the HOMO is often localized over the imidazo[1,2-a]pyrimidine ring and parts of the substituent, while the LUMO is distributed across the entire molecule or concentrated on specific electron-withdrawing groups. nih.govnih.gov

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine-5.69-2.053.64
(E)-N-(4-nitrobenzylidene)-2-phenylthis compound-6.34-3.213.13
(E)-N-(2-nitrobenzylidene)-2-phenylthis compound-6.21-2.983.23
(E)-N-(2-chlorobenzylidene)-2-phenylthis compound-6.12-2.343.78
Molecular Electrostatic Potential (MEP) Mapping for Charge Distributionnih.govacs.orgresearchgate.netnih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule, which is invaluable for predicting reactive sites for electrophilic and nucleophilic interactions. acs.orgresearchgate.net The different colors on the MEP map denote varying electrostatic potentials. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

In the case of Imidazo[1,2-a]pyrimidine derivatives, MEP analysis typically reveals negative potential around the nitrogen atoms of the pyrimidine (B1678525) and imidazole (B134444) rings, indicating their role as potential sites for electrophilic interaction. nih.govnih.gov The regions around hydrogen atoms often exhibit positive potential. nih.gov This information is particularly useful in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Mulliken Atomic Charge and Natural Bond Orbital (NBO) Analysesnih.govacs.orgresearchgate.net

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to determine the distribution of atomic charges within a molecule. acs.orguni-rostock.de While Mulliken charges provide a straightforward estimation, NBO analysis offers a more robust description based on the Lewis structure concept of localized bonds and lone pairs. uni-muenchen.deq-chem.com NBO analysis provides insights into charge delocalization, hybridization, and intramolecular interactions by examining donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-rostock.de

For derivatives of Imidazo[1,2-a]pyrimidine, these analyses have shown that the nitrogen atoms in the heterocyclic core generally carry negative charges, confirming their electron-rich nature. nih.gov The specific charge values on each atom can vary depending on the substituents attached to the core structure. NBO analysis further elucidates hyperconjugative interactions that contribute to the stability of the molecule. nih.gov

Atom(E)-2-phenyl-N-(thiophen-2-ylmethylene)this compound Mulliken Charge(E)-2-phenyl-N-(thiophen-2-ylmethylene)this compound NBO Charge
C1-0.198-0.273
C20.0890.103
C3-0.211-0.264
N4-0.254-0.457
C50.2310.312
N6-0.239-0.428
C7-0.165-0.228
C8-0.0150.169
N9-0.244-0.347
N10-0.155-0.399
C110.1540.167
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Computationsnih.govacs.orgresearchgate.net

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are valuable tools for visualizing and analyzing the nature of chemical bonding in molecular systems. researchgate.net They provide a topological analysis of electron density, revealing regions where the probability of finding an electron pair is high. researchgate.net Both ELF and LOL are based on the kinetic energy density and offer a clear depiction of core, bonding, and non-bonding electron pairs. nih.govresearchgate.net

In studies of Imidazo[1,2-a]pyrimidine derivatives, ELF and LOL analyses show high localization values in the regions of covalent bonds and lone pairs, as expected. nih.gov The color-coded maps generated from these computations illustrate the electron distribution, with areas of high electron localization (typically red) corresponding to covalent bonds and lone pairs, while regions of low localization (blue) indicate electron-depleted areas. nih.govresearchgate.net This provides a detailed picture of the bonding landscape within the molecule. nih.gov

Fukui Functions for Reactive Site Prediction

Fukui functions are instrumental in predicting the most probable sites for electrophilic, nucleophilic, and radical attacks within a molecule. For derivatives of imidazo[1,2-a]pyrimidine, these calculations, often performed using Density Functional Theory (DFT), help to identify the atoms most susceptible to chemical reactions. acs.orgresearchgate.net By analyzing the electron density changes, researchers can pinpoint specific atoms within the fused heterocyclic system that are primed for interaction, guiding synthetic modifications to enhance biological activity. acs.orgresearchgate.net Studies on related imidazo[1,2-a]pyrimidine-Schiff base derivatives have utilized Fukui functions to understand the molecule's reactivity and potential interaction sites. acs.orgacs.orgresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method for analyzing the nature of chemical bonds and non-covalent interactions. nih.gov By examining the topology of the electron density, QTAIM can characterize the strength and nature of bonds within the imidazo[1,2-a]pyrimidine system and its derivatives. acs.orgnih.gov This analysis provides a deeper understanding of the molecule's stability and the interactions that govern its conformation. nih.gov

Reduced Density Gradient (RDG) analysis complements QTAIM by visualizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. For imidazo[1,2-a]pyrimidine derivatives, RDG analysis has been employed to map these interactions, which are crucial for understanding ligand-receptor binding. nih.gov These computational methods have been applied to novel imidazo[1,2-a]pyrimidine derivatives to elucidate their intramolecular interactions. nih.gov

Validation of Experimental Spectroscopic Data through Theoretical Calculations

Theoretical calculations play a crucial role in validating and interpreting experimental spectroscopic data for imidazo[1,2-a]pyrimidine compounds. acs.orgresearchgate.net By employing methods like DFT, researchers can compute theoretical vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. acs.orgresearchgate.netnih.gov

For instance, in the study of (E)-2-phenyl-N-(thiophen-2-ylmethylene)this compound, the theoretical FT-IR and NMR data calculated at the B3LYP/6-311++G(d,p) level of theory showed good agreement with the experimental spectra, confirming the structural assignment of the synthesized compound. acs.orgresearchgate.net Similarly, the characterization of new Schiff base derivatives of the imidazo[1,2-a]pyrimidine nucleus involved the use of 1H and 13C NMR, LC-MS(ESI), and FT-IR techniques, with DFT calculations providing theoretical validation. nih.gov This synergy between theoretical and experimental data is essential for the unambiguous characterization of novel molecules.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation have become indispensable tools in the study and development of imidazo[1,2-a]pyrimidine-based compounds, facilitating the understanding of their biological activities and guiding the design of new therapeutic agents. acs.orgnih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, providing insights into the binding affinity and interaction patterns. acs.orgnih.gov For imidazo[1,2-a]pyrimidine derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions that drive their activity. acs.orgnih.govnih.gov

For example, in the search for potential inhibitors of SARS-CoV-2, molecular docking was used to study the binding of novel imidazo[1,2-a]pyrimidine derivatives to the human angiotensin-converting enzyme 2 (hACE2) and the spike protein's receptor-binding domain. nih.gov These simulations revealed that certain derivatives exhibited remarkable binding affinities, suggesting their potential as viral entry inhibitors. nih.gov Similarly, docking studies on (E)-2-phenyl-N-(thiophen-2-ylmethylene)this compound indicated its potential as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor. acs.org

Table 1: Molecular Docking Results for Imidazo[1,2-a]pyrimidine Derivatives

Compound/Derivative Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
(E)-N-(4-nitrobenzylidene)-2-phenylthis compound hACE2 -9.1 Not specified in provided text
(E)-N-(4-nitrobenzylidene)-2-phenylthis compound Spike Protein -7.3 Not specified in provided text
(E)-2-phenyl-N-(thiophen-2-ylmethylene)this compound VEGFR-2 Not specified in provided text Not specified in provided text

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational stability of a ligand and its binding dynamics with a receptor over time. acs.orgnih.gov These simulations are crucial for assessing the stability of the ligand-receptor complex predicted by molecular docking. acs.orgnih.gov

For imidazo[1,2-a]pyrimidine derivatives, MD simulations have been used to confirm the stability of the docked poses and to understand the dynamic behavior of the complex. acs.orgnih.gov For instance, MD simulations of (E)-2-phenyl-N-(thiophen-2-ylmethylene)this compound complexed with VEGFR-2 were performed to validate the docking results and to ensure the stability of the interactions. acs.org Similarly, MD simulations were employed in the study of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents to understand their binding modes. openpharmaceuticalsciencesjournal.com

Virtual Screening Methodologies for Lead Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For the imidazo[1,2-a]pyridine (B132010) core, which is structurally related to imidazo[1,2-a]pyrimidine, collaborative virtual screening has been employed to identify hit series for diseases like visceral leishmaniasis. nih.gov This process involves screening large compound libraries against a biological target to find potential lead compounds. nih.gov

In Silico Assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) and Drug-Likeness

The evaluation of pharmacokinetic properties through computational methods is a critical step in the early stages of drug discovery. For derivatives of this compound, in silico tools are frequently employed to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, alongside their "drug-likeness." These predictions help to identify candidates with a higher probability of success in later-stage clinical trials by flagging potential liabilities early in the development process.

Detailed Research Findings

Various research endeavors have focused on synthesizing derivatives of the imidazo[1,2-a]pyrimidine scaffold and subsequently evaluating their potential as therapeutic agents using computational models. Tools such as SwissADME and pkCSM are commonly used to generate these predictions.

Studies on a series of novel imidazo[1,2-a]pyrimidine derivatives, including Schiff base derivatives of 2-phenylthis compound (B1317505), have shown promising results. The ADMET predictions for these compounds generally indicate good pharmacokinetic and safety profiles. For instance, many derivatives are predicted to have high human intestinal absorption (HIA) and good oral bioavailability.

In one study, a series of imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives were analyzed. The ADMET analysis revealed that all compounds possessed drug-like properties. A notable exception was the plasma protein binding (PPB) parameter, which slightly exceeded the ideal 90% for some derivatives. Furthermore, the human Ether-à-go-go-Related Gene (hERG) blockage score, an indicator of potential cardiotoxicity, was found to be less than 1.0 for all tested compounds, suggesting a low risk. Other toxicity predictions have indicated that these derivatives are likely non-carcinogenic and non-hepatotoxic.

The ability of a compound to cross the blood-brain barrier (BBB) is another crucial parameter assessed. For imidazo[1,2-a]pyrimidine derivatives being investigated for central nervous system (CNS) applications, such as antiepileptic agents, BBB permeability is a desired trait. In contrast, for peripherally acting drugs, low BBB penetration is preferred to avoid CNS side effects. Computational models provide predictions for this parameter, guiding the selection of compounds for specific therapeutic targets.

The metabolic stability of these compounds is often assessed by predicting their interaction with Cytochrome P450 (CYP) enzymes. Studies show varied results, with some derivatives predicted to be inhibitors or substrates of isoforms like CYP3A4 and CYP2D6, which is a critical consideration for potential drug-drug interactions.

The following table summarizes representative ADMET properties predicted for a series of imidazo[1,2-a]pyrimidine derivatives from a computational study.

Table 1: Predicted ADMET Properties of Imidazo[1,2-a]pyrimidine Derivatives

Compound Caco-2 Permeability (logPapp) Human Intestinal Absorption (%) BBB Permeant P-gp Substrate CYP3A4 Inhibitor hERG Blocker
Derivative 3a -4.284 >90% Yes No Yes No
Derivative 3d - >90% Yes No Yes No
Derivative 4d - >90% Yes No No No

Data sourced and adapted from computational studies. "Yes" or "No" indicates the predicted outcome from the in silico models.

Drug-Likeness Assessment

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses favorable physicochemical properties to be an orally active drug. This assessment is commonly guided by a set of rules, most notably Lipinski's Rule of Five. This rule stipulates that an orally bioavailable drug candidate should generally have: a molecular weight (MW) of ≤ 500 Daltons, a lipophilicity value (logP) of ≤ 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).

Numerous studies have confirmed that imidazo[1,2-a]pyrimidine derivatives largely comply with Lipinski's rule, as well as other related guidelines such as those proposed by Veber (≤ 10 rotatable bonds and a topological polar surface area (TPSA) of ≤ 140 Ų) and Egan. For example, the Schiff base derivative (E)-2-Phenyl-N-(thiophen-2-ylmethylene)this compound was found to adhere to Lipinski's, Ghose's, Veber's, Egan's, and Muegge's rules without any violations. This particular molecule has a calculated molecular weight of 304.37 g/mol , a moderate TPSA of 70.79 Ų, and a lipophilicity (XLOGP3) of 4.42, all of which fall within the desirable ranges for good permeability and oral bioavailability.

The comprehensive in silico analysis of these derivatives consistently points towards them being suitable drug candidates from a physicochemical and pharmacokinetic perspective. These promising computational profiles provide a strong rationale for their further experimental investigation in drug development programs.

Table 2: Predicted Physicochemical and Drug-Likeness Properties of Imidazo[1,2-a]pyrimidine Derivatives

Compound MW ( g/mol ) logP HBD HBA TPSA (Ų) Rotatable Bonds Lipinski Violations

| Derivative 3a | 328.37 | 3.86 |

Structure Activity Relationship Sar Investigations of Imidazo 1,2 a Pyrimidin 3 Amine Derivatives

Correlative Analysis of Structural Modifications with Biological Efficacy

SAR studies systematically evaluate how changes in a molecule's chemical structure correlate with its biological activity. For the imidazo[1,2-a]pyrimidine (B1208166) class, research has demonstrated that even minor structural alterations can lead to significant changes in efficacy.

A key area of investigation involves the substitution pattern on the core heterocyclic system and its appended phenyl rings. For instance, in a study on cytotoxic agents, imidazo[1,2-a]pyrimidine derivatives were synthesized with various substituents to assess their anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov The research involved creating imine derivatives from imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) and corresponding amine derivatives through reduction. nih.gov A clear correlation was found between the nature of the substituent on an attached phenyl ring and the resulting cytotoxicity. The presence of a nitrogenous, electron-donating diethylamino group (–N(CH₂CH₃)₂) at the 4-position of the phenyl ring markedly increased the cytotoxic activity. nih.gov This highlights a direct relationship between specific structural modification and enhanced biological function.

The core imidazo[1,2-a]pyrimidine structure itself is a fusion of imidazole (B134444) and pyrimidine (B1678525) moieties, creating unique molecular characteristics that are fundamental to its interactions with biological targets. nih.gov Modifications are not limited to peripheral groups; they can also involve the core to optimize drug-like properties and improve selectivity. nih.govacs.org The overarching goal of these correlative analyses is to build a comprehensive understanding that guides the design of more effective therapeutic agents. nih.gov

Impact of Substituent Effects on Potency and Selectivity Profiles

The nature and position of substituents on the imidazo[1,2-a]pyrimidine scaffold are critical in determining not only the potency but also the selectivity of the derivatives. Selectivity is a crucial parameter in drug design, as it relates to a compound's ability to interact with its intended target while minimizing off-target effects.

In the context of anticancer research, derivatives have shown differential activity against cancer cells versus healthy cells. For example, compound 3d from a synthesized series, which features a diethylamino substituent, demonstrated noteworthy selective inhibition. It was 1.6 times more selective for MCF-7 cancer cells and 2.0 times more selective for MDA-MB-231 cancer cells compared to healthy HUVEC cells. nih.gov This indicates that specific substituents can impart a desirable therapeutic window.

The following table presents data from a study on imine and amine derivatives of imidazo[1,2-a]pyrimidine, illustrating the impact of different substituents on their cytotoxic potency (IC₅₀) against two breast cancer cell lines. nih.gov

CompoundR SubstituentIC₅₀ (μM) vs. MCF-7IC₅₀ (μM) vs. MDA-MB-231
3d 4-N(CH₂CH₃)₂43.435.9
4d 4-N(CH₂CH₃)₂39.035.1

Research on other, but related, imidazo-fused systems further underscores the importance of substituents for achieving high potency and selectivity. For example, a series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides were designed as potent and selective pan-tropomyosin receptor kinase (Trk) inhibitors. nih.gov One of the most potent compounds from this series, 9o , suppressed TrkA/B/C with nanomolar efficacy (IC₅₀ values of 2.65, 10.47, and 2.95 nM, respectively), demonstrating that targeted modifications can lead to highly potent and selective inhibitors for specific enzyme families. nih.gov

Identification of Essential Pharmacophoric Features and Key Structural Determinants

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Identifying these key features is a central goal of SAR studies. For the imidazo[1,2-a]pyrimidin-3-amine class, several structural determinants are considered essential for biological activity.

The Imidazo[1,2-a]pyrimidine Core: This fused heterocyclic system is the fundamental scaffold. Its specific arrangement of nitrogen atoms and aromatic character allows it to act as a versatile anchor, engaging in various types of interactions with biological macromolecules like enzymes and receptors. nih.govontosight.ai

The 3-Amino Group: The amine functionality at the 3-position is a key feature. The nitrogen atom in an imine or amine group can act as a crucial hydrogen bond acceptor or donor, forming vital connections with the active sites of target proteins. nih.gov This is a recurring theme in the activity of many nitrogen-based heterocycles. nih.gov

Substituents at the 2-Position: The 2-position of the imidazo[1,2-a]pyrimidine ring is a common site for modification. Often, an aryl group (like a phenyl ring) is attached here. nih.gov The nature and substitution pattern of this aryl group can significantly modulate activity, as seen in derivatives where electron-donating groups on the phenyl ring enhance cytotoxicity. nih.gov

Functional Groups on Appended Rings: As demonstrated in potency and selectivity studies, functional groups on peripheral rings are critical. These groups can influence solubility, electronic distribution, and the ability to form specific interactions. For instance, the methoxyphenyl and dimethyl substitutions mentioned for one derivative suggest potential for hydrogen bonding and hydrophobic interactions. ontosight.ai

In essence, the pharmacophoric model for many active imidazo[1,2-a]pyrimidine derivatives involves a central heterocyclic core for general placement, a key interactive group like the 3-amine, and carefully selected peripheral substituents that fine-tune the potency, selectivity, and pharmacokinetic properties of the molecule.

Application of Scaffold Hopping Strategies in Drug Design

Scaffold hopping is a powerful strategy in medicinal chemistry where the core structure (scaffold) of a known active compound is replaced with a different, often isosteric, scaffold to discover new drug candidates. chimia.ch This approach aims to identify novel compounds with improved properties, such as enhanced potency, better selectivity, a more favorable safety profile, or a different intellectual property position. chimia.chnih.gov

The imidazo[1,2-a]pyrimidine scaffold and its close relatives, like imidazo[1,2-a]pyridines, have been successfully used in scaffold hopping strategies. A prominent example involves the "scaffold hopping" of aurones, a class of natural products, to design novel topoisomerase IIα inhibitors. nih.gov Researchers replaced the aurone (B1235358) core with an imidazo[1,2-a]pyridinone scaffold, which is structurally related to the imidazo[1,2-a]pyrimidine system. This strategic hop resulted in analogues that were significantly more potent as antiproliferative agents, with activities shifting from the micromolar range for the parent aurones to the nanomolar range for the new scaffold. nih.gov This successful application demonstrates the value of using imidazo-fused systems to generate novel and more effective agents.

This strategy is not a random replacement but a rational design process. The new scaffold is chosen to maintain the key pharmacophoric features and three-dimensional orientation of the original molecule while introducing novel structural characteristics. chimia.ch The imidazo[1,2-a]pyrimidine framework, with its rigid structure and defined points for substitution, serves as an excellent candidate for such scaffold hopping endeavors, enabling the exploration of new chemical space while retaining the potential for potent biological activity. nih.govresearchgate.net

Mechanistic Insights into Biological Interactions of Imidazo 1,2 a Pyrimidin 3 Amine Derivatives

Enzyme Inhibition Studies

Research into related imidazo[1,2-a]pyridine-based compounds has provided insights into the potential for this class of heterocycles to modulate the 5-lipoxygenase (5-LO) enzyme, which is critical in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators involved in various diseases.

A study on the imidazo[1,2-a]pyridine (B132010) derivative, cyclohexyl-[6-methyl-2-(4-morpholin-4-yl-phenyl)-imidazo[1,2-a]pyridin-3-yl]-amine (EP6), revealed its potent inhibitory activity against the 5-LO enzyme. nih.gov This compound was characterized as a direct, nonredox-type 5-LO inhibitor. nih.gov Mechanistic studies showed that the efficacy of EP6 was not diminished by the redox tone or the concentration of arachidonic acid, which are known limitations for other nonredox inhibitors. nih.gov Furthermore, its inhibitory action was independent of the specific stimulus used to activate the enzyme. nih.gov Through molecular modeling and site-directed mutagenesis, a potential binding region for the compound was identified within the C2-like domain of the 5-LO enzyme, suggesting a novel interaction site for this class of inhibitors. nih.gov

Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivative EP6 against 5-Lipoxygenase

Assay TypeIC₅₀ Value (µM)Reference
Intact Polymorphonuclear Leukocytes0.16 nih.gov
Purified 5-LO (Cell-free)0.05 nih.gov

Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis of the second messenger cyclic AMP (cAMP), and its inhibition is a therapeutic strategy for inflammatory diseases. A series of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives have been designed and synthesized as novel PDE4 inhibitors. nih.gov

Starting from an initial screening hit, PTC-209, which showed moderate PDE4 inhibitory activity, a structure-based discovery strategy was employed to optimize the scaffold. nih.gov This effort led to the identification of compound L19, which exhibited significantly improved inhibitory potency against the PDE4 enzyme. nih.gov The study highlights the potential of the imidazo[1,2-a]pyrimidine (B1208166) core for developing potent and metabolically stable PDE4 inhibitors. nih.gov

Table 2: Inhibitory Activity of Imidazo[1,2-a]pyrimidin-3-yl Derivatives against PDE4

CompoundPDE4 IC₅₀ Value (µM)Reference
PTC-2094.78 ± 0.08 nih.gov
L190.48 ± 0.02 nih.gov

Glutamine synthetase (GS) is an essential enzyme for nitrogen metabolism in Mycobacterium tuberculosis (Mtb), making it an attractive target for new anti-tuberculosis drugs. nih.govresearchgate.net While direct studies on imidazo[1,2-a]pyrimidin-3-amine are limited, extensive research on the closely related 3-amino-imidazo[1,2-a]pyridine scaffold has identified this class as potent, drug-like inhibitors of MtGS. nih.govdiva-portal.org

A series of these compounds were synthesized and evaluated, leading to the discovery of highly potent inhibitors. diva-portal.org For instance, one analog, compound 4n, demonstrated an IC₅₀ value of 0.38 µM, which is significantly more potent than known inhibitors like L-methionine-SR-sulfoximine. nih.govdiva-portal.org X-ray crystallography studies have suggested that these inhibitors likely interact with the ATP-binding site of the enzyme. nih.gov The success of the imidazo[1,2-a]pyridine scaffold suggests that the imidazo[1,2-a]pyrimidine core could also serve as a valuable template for designing novel MtGS inhibitors. researchgate.net

The validation of ATP synthase as a target for killing Mycobacterium tuberculosis has spurred the search for new inhibitors of this enzyme. nih.gov Research into imidazo[1,2-a]pyridine derivatives has uncovered compounds that inhibit mycobacterial ATP synthesis. nih.gov A medicinal chemistry campaign identified two distinct series: imidazo[1,2-a]pyridine ethers (IPE) and squaramides (SQA), both of which showed nanomolar potencies in an ATP synthesis inhibition assay. nih.gov

Further investigation into the precise mechanism revealed different molecular targets for the two series. Characterization of spontaneous resistant mutants to the squaramide series unambiguously identified ATP synthase as its target. nih.gov Notably, these compounds did not show cross-resistance with bedaquiline-resistant mutants, indicating a different binding site on the ATP synthase enzyme. nih.gov In contrast, a biochemical deconvolution suggested that the imidazo[1,2-a]pyridine ether class of molecules likely targets cytochrome c oxidase. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibiting VEGFR-2 is a major strategy in cancer therapy. Patent literature describes imidazo[1,2-a]pyridine compounds as inhibitors of VEGF receptors, including VEGFR-2. google.com These findings indicate that the imidazo[1,2-a]pyridine scaffold can be directed to engage with the ATP-binding site of this receptor tyrosine kinase, thereby blocking its downstream signaling pathways.

The interaction between the SARS-CoV-2 spike glycoprotein (B1211001) and the human angiotensin-converting enzyme 2 (hACE2) receptor is the critical first step for viral entry into host cells. nih.govnanobioletters.com Blocking this interaction is a primary strategy for developing antiviral therapeutics. Computational studies have explored the potential of imidazo[1,2-a]pyrimidine derivatives to act as dual inhibitors, targeting both hACE2 and the spike protein's receptor-binding domain (RBD). nih.govresearchgate.net

Molecular docking simulations were performed to predict the binding affinities of newly synthesized imidazo[1,2-a]pyrimidine Schiff base derivatives. nih.govnih.gov The results showed that these compounds could potentially bind to both targets with high affinity. nih.govresearchgate.net The top-scoring compound exhibited a remarkable predicted binding affinity for both the hACE2 receptor and the spike protein, suggesting these derivatives could effectively act as viral entry inhibitors. nih.govresearchgate.net

Table 3: Predicted Binding Affinities of an Imidazo[1,2-a]pyrimidine Derivative

Target ProteinBinding Affinity (kcal/mol)Reference
hACE2-9.1 nih.govresearchgate.net
SARS-CoV-2 Spike Protein-7.3 nih.govresearchgate.net

Cellular Mechanisms of Action, Including Apoptosis Induction Pathways

Derivatives of the imidazo[1,2-a]pyrimidine scaffold and its related isosteres, such as imidazo[1,2-a]pyridines, exert their biological effects through a variety of cellular mechanisms, with the induction of apoptosis being a prominent and frequently studied outcome. Research indicates that these compounds can trigger programmed cell death through multiple signaling pathways.

One of the primary mechanisms involves the induction of the intrinsic, or mitochondrial, pathway of apoptosis. Certain novel imidazo[1,2-a]pyridine derivatives have been shown to suppress cancer cell growth by activating this pathway. researchgate.net For instance, the compound La23 was observed to decrease the mitochondrial membrane potential in HeLa cells. researchgate.net This was accompanied by an increased expression of the pro-apoptotic proteins p53 and Bax, alongside the release of cytochrome c and the activation of cleaved caspase-3, which is a key executioner caspase in the apoptotic cascade. researchgate.net Similarly, other derivatives have been found to impair mitochondrial membrane potential by increasing the expression of pro-apoptotic proteins BAX and BAK1. nih.gov

Another significant mechanism is the induction of apoptosis through the generation of reactive oxygen species (ROS). nih.gov Specific imidazo[1,2-a]pyridine derivatives, including IMPA-2, IMPA-5, IMPA-6, IMPA-8, and IMPA-12, were shown to induce cytotoxicity in A549 lung cancer cells by markedly increasing the activity of NADPH oxidase (NOX), leading to ROS-mediated apoptosis. nih.gov

Furthermore, these derivatives can influence key cellular signaling pathways that regulate cell survival and proliferation. Studies have demonstrated that some compounds induce apoptosis by upregulating the tumor suppressor gene PTEN and subsequently downregulating the pro-survival AKT pathway. umn.edu The modulation of inflammatory pathways also plays a role; certain derivatives can suppress the STAT3 and NF-κB signaling pathways. nih.gov This suppression can lead to an increase in the expression of the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis. nih.gov

Other cellular mechanisms include the inhibition of microtubule assembly. researchgate.net Compounds that disrupt microtubule dynamics can arrest the cell cycle and ultimately lead to apoptotic cell death, which has been confirmed through DNA fragmentation analysis and Annexin V-FITC assays. researchgate.net In a different approach, some imidazo[1,2-a]pyrazine (B1224502) derivatives, which are structurally similar to purines, are believed to induce apoptosis through their ability to inhibit phosphodiesterase, leading to an increase in intracellular cyclic AMP (cAMP). nih.gov

The table below summarizes the observed cellular mechanisms for various imidazo[1,2-a]pyrimidine-related derivatives.

Compound/Derivative SeriesCell Line(s)Observed Cellular MechanismKey Protein/Pathway Targets
La23 HeLaInduction of mitochondrial apoptosis pathway. researchgate.netp53, Bax, Cytochrome c, Caspase-3
IMPA-2, -5, -6, -8, -12 A549 (Lung)Induction of ROS-mediated apoptosis. nih.govNADPH oxidase (NOX), BAX, BAK1
Compound 5b HCT-116 (Colon)Apoptosis via PTEN/AKT pathway modulation. umn.eduPTEN, AKT, Caspase-3
MIA MDA-MB-231, SKOV3Modulation of inflammatory and apoptotic pathways. nih.govSTAT3, NF-κB, BAX, Bcl-2
Imidazo[1,2-a]pyrimidine-chalcone conjugates A549 (Lung)Inhibition of microtubule assembly, leading to apoptosis. researchgate.netTubulin, Caspase-3
PAB13, PAB15, PAB23 Dami (Megakaryoblastic leukemia)Apoptosis induction via cAMP increase. nih.govPhosphodiesterase (PDE)

Computational Approaches to Elucidate Receptor Binding Modes and Active Site Interactions

Computational chemistry has become an indispensable tool for understanding the molecular interactions between this compound derivatives and their biological targets. Techniques such as molecular docking, Density Functional Theory (DFT), and quantitative structure-activity relationship (3D-QSAR) studies are widely employed to predict binding affinities, elucidate binding modes, and guide the rational design of more potent and selective compounds. nih.govresearchgate.net

Molecular docking simulations are frequently used to visualize how these derivatives fit into the active sites of target proteins. mdpi.comnih.gov These studies provide critical insights into the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. For example, a novel imidazo[1,2-a]pyridine derivative, MIA, was docked into the active site of the NF-κB p50 subunit. nih.gov The simulation revealed that the oxygen atom of the compound's sulfonyl group acts as a hydrogen bond acceptor, interacting with the amine group of Lys241 (distance: 2.52 Å), while another hydrogen bond forms between the ligand and His141 (distance: 2.86 Å). nih.gov

In another study, docking of imidazo[1,2-a]pyridin-3-yl derivatives against various targets showed that compounds 4(k) and 4(g) exhibited high selectivity for farnesyl diphosphate (B83284) synthase and phosphodiesterase 3B, respectively. nih.govacs.org The models detailed specific hydrogen bond and steric interactions within the receptor's active site. nih.gov Similarly, molecular docking studies of compound 5b, an apoptosis inducer, revealed strong binding to PI3Kα, with a docking score of -6.932 and a binding free energy (ΔG) of -56.297, suggesting a stable interaction. umn.edu

Computational methods have also been instrumental in identifying novel targets and understanding mechanisms of action. Docking studies on imidazo[1,2-a]pyrimidine Schiff base derivatives against SARS-CoV-2 proteins showed significant binding affinity, with the top-scoring compound exhibiting a remarkable affinity of -9.1 kcal/mol for the ACE2 receptor. nih.gov Furthermore, docking simulations have supported experimental findings that certain derivatives effectively bind to and inhibit tubulin polymerization. researchgate.net These computational results not only corroborate experimental data but also provide a structural basis for the observed biological activity, paving the way for further optimization. researchgate.netrsc.org

The following table details the findings from various computational studies on imidazo[1,2-a]pyrimidine and related scaffolds.

Compound/Derivative SeriesProtein TargetComputational MethodKey Findings (Binding Scores, Interacting Residues)
MIA NF-κB p50 subunitMolecular DockingForms H-bonds with Lys241 and His141. nih.gov
Top-scoring Schiff base hACE2 (SARS-CoV-2)Molecular DockingBinding affinity: -9.1 kcal/mol. nih.gov
Compound 5b PI3KαMolecular DockingDocking score: -6.932; ΔG: -56.297 kcal/mol. umn.edu
Compound 4(k) Farnesyl diphosphate synthaseMolecular DockingHigh selectivity and specific binding interactions identified. nih.govacs.org
Compound 4(g) Phosphodiesterase 3BMolecular DockingHigh selectivity; H-bond interactions of -11.6198. nih.govacs.org
Compound I-11 KRAS G12CMolecular DockingClarified covalent binding mechanism. rsc.org
Imidazo[1,2-a]pyrimidine-chalcone conjugates TubulinMolecular DockingEfficient interaction and binding with the protein confirmed. researchgate.net

Applications in Medicinal Chemistry and Drug Discovery for Imidazo 1,2 a Pyrimidin 3 Amine

Foundation as Pivotal Drug Scaffolds and Chemical Building Blocks

The imidazo[1,2-a]pyrimidine (B1208166) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. rsc.orgrsc.orgnih.gov This structural framework is considered a bioisostere of purine (B94841) bases, which are fundamental components of DNA and RNA, suggesting its potential to interact with a variety of biological targets. nih.gov The versatility of the imidazo[1,2-a]pyrimidine ring system allows for extensive chemical modifications, enabling the optimization of pharmacological effects through structure-activity relationship (SAR) studies. rsc.org Its fused heterocyclic nature provides a rigid and defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological macromolecules. nih.govresearchgate.net

Nitrogen-containing fused heterocycles like imidazo[1,2-a]pyrimidine are of immense importance in modern drug discovery and development. nih.govmdpi.com They offer a unique combination of properties, including the ability to form hydrogen bonds, engage in pi-stacking interactions, and coordinate with metal ions, all of which contribute to their potential as effective drug candidates. The development of efficient synthetic methodologies, including microwave-assisted and multi-component reactions, has further enhanced the accessibility and diversification of imidazo[1,2-a]pyrimidine derivatives for screening in various biological assays. jst.go.jpmdpi.com

Development of Novel Therapeutic Agents with Diverse Biological Activities

The inherent chemical properties of the imidazo[1,2-a]pyrimidine scaffold have been exploited to develop a multitude of derivatives with a broad spectrum of pharmacological activities.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

Derivatives of imidazo[1,2-a]pyrimidine have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria, fungi, and viruses.

Antibacterial Activity: Numerous studies have reported the synthesis and in vitro antibacterial activity of imidazo[1,2-a]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. jst.go.jpnih.gov For instance, a series of 75 imidazo[1,2-a]pyrimidine derivatives were synthesized and tested, with some exhibiting potent antimicrobial activity. jst.go.jpnih.gov The introduction of a chalcone (B49325) moiety to the imidazo[1,2-a]pyrimidine core has also yielded compounds with excellent to good activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com The nature and position of substituents on the phenyl ring of these derivatives have been shown to be a determining factor in their biological activity. dergipark.org.tr

Antifungal Activity: The antifungal potential of imidazo[1,2-a]pyrimidines has been a subject of considerable research. nih.govderpharmachemica.com Certain 3-acyl imidazo[1,2-a]pyrimidine derivatives have shown better antifungal activity against Candida species when compared to established drugs like fluconazole (B54011) and ketoconazole (B1673606). nih.gov Molecular docking studies suggest that these compounds may exert their antifungal effect by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal sterol biosynthesis. nih.gov The presence of halogen substituents, particularly chlorine, on the imidazo[1,2-a]pyrimidine ring has been found to augment activity against Candida albicans. mdpi.com

Antiviral Activity: The imidazo[1,2-a]pyrimidine scaffold has also been investigated for its antiviral properties. nih.gov Derivatives have shown activity against viruses such as HIV and hepatitis C. nih.gov Furthermore, novel imidazo[1,2-a]pyrimidine derivatives have been designed and studied as potential inhibitors of SARS-CoV-2 cell entry by targeting human ACE2 and the spike protein. nih.gov Research has also explored imidazo[1,2-a]pyridine (B132010) derivatives, a closely related scaffold, which have demonstrated high activity against human cytomegalovirus and varicella-zoster virus. nih.gov

Table 1: Antimicrobial Activity of Selected Imidazo[1,2-a]pyrimidine Derivatives

Compound Type Target Organism(s) Key Findings Reference(s)
Imidazo[1,2-a]pyrimidine chalcones E. coli, P. aeruginosa, S. aureus, S. pyogenes Excellent to good antibacterial activity observed. derpharmachemica.com
3-Acyl imidazo[1,2-a]pyrimidines Candida species More potent than fluconazole and ketoconazole against certain strains. nih.gov
Halogenated imidazo[1,2-a]pyrimidines C. albicans, Gram-positive bacteria Chlorine substitution enhanced antifungal and antibacterial activity. mdpi.com
Imidazo[1,2-a]pyrimidine Schiff bases SARS-CoV-2 Potential dual inhibitors of hACE2 and spike protein. nih.gov

Anticancer Potential and Cytotoxic Agent Development

The imidazo[1,2-a]pyrimidine scaffold is a prominent feature in the design of novel anticancer agents. derpharmachemica.comekb.eg Derivatives have been shown to inhibit the proliferation of various cancer cell lines and target key signaling pathways involved in tumorigenesis. nih.govnih.gov

Several studies have demonstrated the cytotoxic activity of imidazo[1,2-a]pyrimidine derivatives against a range of cancer cell lines, including those of the breast, colon, and leukemia. ekb.egnih.govnih.gov For example, new imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives have shown remarkable inhibition of MCF-7 and MDA-MB-231 breast cancer cells. nih.gov Some of these compounds have been found to induce apoptosis by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.govnih.gov

The mechanism of anticancer action for some imidazo[1,2-a]pyrimidine derivatives involves the inhibition of specific protein kinases that are crucial for cancer cell growth and survival. nih.gov For instance, derivatives of the related 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase often mutated in gastrointestinal stromal tumors. researchgate.netbohrium.comnih.gov Furthermore, imidazo[1,2-a]pyrimidine-based compounds have been screened for their inhibitory activity against B-Raf kinase, another important target in cancer therapy. nih.gov

Table 2: Anticancer Activity of Selected Imidazo[1,2-a]pyrimidine Derivatives

Compound Series Cancer Cell Line(s) Mechanism of Action/Target Key Findings Reference(s)
Imine/amine-bearing imidazo[1,2-a]pyrimidines MCF-7, MDA-MB-231 (Breast) Induction of apoptosis (Bax/Bcl-2 modulation) Remarkable inhibition with IC50 values in the micromolar range. nih.gov
2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines K562, U937 (Leukemia) Induction of apoptosis and cell cycle arrest at S phase High antiproliferative activities. nih.gov
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidines Imatinib-resistant tumor cells c-KIT inhibition Excellent IC50 values in the nanomolar range. researchgate.netbohrium.comnih.gov
Imidazo[1,2-a]pyrimidines Various B-Raf kinase inhibition Identified as potential inhibitors. nih.gov

Antituberculosis Agent Development

Tuberculosis remains a significant global health threat, and the emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. rsc.orgacs.orgnih.govnih.gov The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds have emerged as promising starting points for the discovery of novel anti-TB drugs. rsc.orgacs.orgnih.govnih.gov

A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and a 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide were synthesized and evaluated for their in vitro antituberculosis activity. acs.orgnih.gov Several of these compounds displayed potent activity against replicating, non-replicating, MDR, and XDR strains of M. tuberculosis, with MIC90 values in the sub-micromolar range. acs.orgnih.gov These compounds also demonstrated remarkable selectivity for mycobacteria over other microbial strains and were non-cytotoxic. acs.orgnih.gov Further structure-activity relationship studies have led to the development of derivatives with improved potency. nih.gov Some of these compounds are believed to exert their anti-TB effect by inhibiting mycobacterial ATP synthase. nih.gov

Table 3: Antituberculosis Activity of Imidazo[1,2-a]pyridine/pyrimidine (B1678525) Derivatives

Compound Class M. tuberculosis Strains Key Findings Reference(s)
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides Replicating, non-replicating, MDR, XDR Potent activity with MIC90 values ≤1 μM; non-cytotoxic. acs.orgnih.gov
2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide Replicating, non-replicating, MDR, XDR Evaluated alongside pyridine (B92270) analogues, showing promise. acs.orgnih.gov
Imidazo[1,2-a]pyridine ethers (IPE) M. tuberculosis Potent inhibitors of mycobacterial ATP synthesis. nih.gov
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides Drug-sensitive and MDR M. tuberculosis Excellent in vitro activity (MIC90 in the nanomolar range). nih.gov

Anti-inflammatory Properties

Chronic inflammation is a key factor in the pathogenesis of many diseases. Derivatives of imidazo[1,2-a]pyrimidine have been investigated for their anti-inflammatory properties. researchgate.netderpharmachemica.com

A series of imidazo[1,2-a]pyrimidine derivatives with adjacent aryl substitutions at the 2 and 3 positions were designed and synthesized, demonstrating anti-inflammatory activities with a degree of selectivity for COX-2 over COX-1. researchgate.net This selectivity is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Furthermore, a novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov This highlights the potential of this scaffold to target inflammatory pathways that are also implicated in cancer.

Table 4: Anti-inflammatory Activity of Imidazo[1,2-a]pyrimidine/pyridine Derivatives

Compound Series Proposed Mechanism of Action Key Findings Reference(s)
2,3-Diaryl-imidazo[1,2-a]pyrimidines Selective COX-2 inhibition Moderate anti-inflammatory activity with COX-2 selectivity. researchgate.net
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) Modulation of STAT3/NF-κB/iNOS/COX-2 pathway Demonstrated anti-inflammatory activity in cancer cell lines. nih.gov

Other Pharmacological Modalities (e.g., Anxiolytic, Anticonvulsant Properties)

Beyond the aforementioned activities, the imidazo[1,2-a]pyrimidine scaffold has been explored for its effects on the central nervous system, particularly as anxiolytic and anticonvulsant agents. nih.govsemanticscholar.org

Certain imidazo[1,2-a]pyrimidine derivatives, such as divaplon (B1670791) and fasiplon, were developed as anxiolytic and anticonvulsant drugs. nih.gov These compounds are known to act as agonists at the benzodiazepine (B76468) binding site of GABAA receptors. dergipark.org.trresearchgate.net Research has focused on developing derivatives with functional selectivity for specific GABAA receptor subtypes (e.g., α2 and α3) to achieve anxiolytic effects with minimal sedation. researchgate.net

In addition to anxiolytic properties, new series of imidazo[1,2-a]pyridines carrying various heterocyclic pharmacophores have been designed and synthesized as potential anticonvulsant agents. nih.gov These compounds have been screened in vivo using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, with some derivatives showing potent anticonvulsant activity without significant neurotoxicity. nih.gov

Table 5: Anxiolytic and Anticonvulsant Activities of Imidazo[1,2-a]pyrimidine/pyridine Derivatives

Compound Class Pharmacological Activity Proposed Mechanism of Action Key Findings Reference(s)
Imidazo[1,2-a]pyrimidines (e.g., Divaplon, Fasiplon) Anxiolytic, Anticonvulsant GABAA receptor agonism Developed as CNS-active drugs. nih.gov
Imidazo[1,2-a]pyrimidines Anxiolytic Selective GABAA α2/α3 receptor agonism Anxiolytic effects with minimal sedation. researchgate.net
Imidazo[1,2-a]pyridines with heterocyclic pharmacophores Anticonvulsant Not specified Potent anticonvulsant activity in animal models. nih.gov

Application in Combinatorial Chemistry for Compound Library Generation

The structural framework of imidazo[1,2-a]pyrimidin-3-amine is a valuable scaffold in the field of combinatorial chemistry, primarily owing to its synthetic tractability and the ease with which diverse functional groups can be introduced at various positions. This amenability to chemical diversification allows for the rapid generation of large collections of related molecules, known as compound libraries. These libraries are instrumental in medicinal chemistry for the discovery of new drug candidates through high-throughput screening.

A particularly effective method for constructing libraries based on this scaffold is through multi-component reactions (MCRs). MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates portions of all the starting materials. This approach is highly efficient for generating molecular diversity as the number of potential products increases exponentially with the number of different starting materials used. thieme-connect.com

One notable MCR for the synthesis of 3-amino-substituted imidazo[1,2-a]pyrimidines involves a three-component, one-pot condensation of 2-aminopyrimidine (B69317), an aldehyde, and an isonitrile. thieme-connect.com This reaction proceeds smoothly and allows for significant variation in the substituents at the 2-position (derived from the aldehyde) and on the 3-amino group (derived from the isonitrile). The versatility of this synthetic route makes it an attractive strategy for the efficient generation of diverse compound libraries for pharmacological screening. thieme-connect.com

The general scheme for this three-component reaction is as follows:

Scheme 1: Three-component synthesis of 3-amino-substituted imidazo[1,2-a]pyrimidines.

Furthermore, the core scaffold of 2-phenylthis compound (B1317505) can be synthesized and subsequently used as a platform for further diversification. nih.gov For instance, the 3-amino group can readily undergo condensation with a variety of substituted aldehydes to form a library of Schiff base derivatives. nih.gov This two-step approach, involving the initial synthesis of the core amine followed by parallel reactions with a set of building blocks, is another common strategy in combinatorial library synthesis.

The table below illustrates the potential for generating a diverse library of compounds based on the this compound scaffold using the three-component reaction strategy. By varying the aldehyde and isonitrile components, a wide array of substituents can be introduced, leading to a large and structurally diverse library of molecules for biological evaluation.

Aldehyde (R1CHO)Isonitrile (R2NC)Resulting Compound Structure
Benzaldehydetert-Butyl isocyanideN-tert-butyl-2-phenylthis compound
4-ChlorobenzaldehydeCyclohexyl isocyanideN-cyclohexyl-2-(4-chlorophenyl)this compound
2-NitrobenzaldehydeBenzyl isocyanideN-benzyl-2-(2-nitrophenyl)this compound
Furan-2-carbaldehydeMethyl isocyanideN-methyl-2-(furan-2-yl)this compound
4-MethoxybenzaldehydeEthyl isocyanideN-ethyl-2-(4-methoxyphenyl)this compound

Future Research Directions for Imidazo 1,2 a Pyrimidin 3 Amine

Exploration of Undiscovered Synthetic Routes and Transformations

The future of drug development for Imidazo[1,2-a]pyrimidin-3-amine hinges on the innovation of novel synthetic methodologies that offer greater efficiency, diversity, and environmental sustainability. While traditional methods like Hantzsch-type synthesis have been foundational, researchers are now exploring more advanced strategies. researchgate.net

Future exploration will likely concentrate on:

Multicomponent Reactions (MCRs) : These reactions, such as the Groebke-Blackburn-Bienaymè (GBB) three-component reaction, are highly efficient for creating complex molecular architectures in a single step. researchgate.net They offer a powerful platform for rapidly generating libraries of diverse Imidazo[1,2-a]pyrimidine (B1208166) derivatives for biological screening. rsc.orgnih.gov

Catalytic System Innovation : There is a significant push towards greener and more efficient catalytic systems. This includes the development of metal-free synthesis protocols researchgate.net, the use of palladium-catalyzed intramolecular dehydrogenative coupling reactions researchgate.net, and the application of nanocatalysts, such as gold nanoparticles, to drive reactions under environmentally friendly conditions. mdpi.com Microwave-assisted synthesis using sustainable catalysts like basic alumina (B75360) also represents a promising avenue for rapid and efficient production. mdpi.com

Novel Bond-Forming Strategies : Research into advanced bond-forming reactions, including carbon-hydrogen (C-H), carbon-carbon (C-C), and carbon-nitrogen (C-N) bond functionalizations, will allow for the late-stage modification of the imidazo[1,2-a]pyrimidine core. rsc.org This enables the introduction of diverse functional groups at previously inaccessible positions, expanding the chemical space for drug discovery.

Advanced Computational Design for Rational Drug Discovery and Targeted Therapies

Computational chemistry is an indispensable tool for accelerating the drug discovery pipeline, reducing costs, and designing molecules with higher precision. For this compound, future research will increasingly rely on sophisticated computational approaches.

Key areas of focus include:

Molecular Docking and Virtual Screening : These techniques are crucial for identifying and validating novel biological targets. For instance, molecular docking studies have been used to predict the binding affinity of imidazo[1,2-a]pyrimidine derivatives to key proteins, such as the human ACE2 receptor and the SARS-CoV-2 spike protein, and the Discoidin Domain Receptor 1 (DDR1) kinase. nih.govnih.govnih.gov Collaborative virtual screening efforts can also elaborate hit series for various diseases. chemrxiv.org

Quantum Mechanical Methods : Density Functional Theory (DFT) calculations are being employed to understand the electronic properties of these molecules, including their Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP). nih.gov This provides deep insights into their reactivity and intermolecular interactions, guiding the design of more potent compounds.

In Silico ADMET Prediction : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery phase is critical. Computational tools that predict these pharmacokinetic and safety profiles help to prioritize compounds with promising drug-like characteristics, minimizing late-stage failures. mdpi.comnih.gov

Identification and Validation of Novel Biological Targets and Therapeutic Pathways

The imidazo[1,2-a]pyrimidine scaffold has demonstrated a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects. nih.gov A primary future objective is to move beyond these broad classifications to identify and validate specific molecular targets, thereby enabling the development of precision medicines.

Promising new therapeutic avenues include:

Targeted Cancer Therapy : Researchers have identified derivatives that act as potent and selective inhibitors of specific cancer-related targets. One notable example is the development of covalent inhibitors targeting the KRAS G12C mutation, a key driver in many intractable cancers. rsc.org Another is the discovery of selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a kinase implicated in non-small cell lung cancer. nih.gov

Infectious Disease Intervention : The scaffold is being explored for novel antimicrobial and antiviral applications. Derivatives of the related 3-amino-imidazo[1,2-a]pyridine have been identified as a new class of inhibitors against Mycobacterium tuberculosis glutamine synthetase. nih.gov In the context of viral diseases, research has shown that certain derivatives can act as dual inhibitors of the human ACE2 receptor and the SARS-CoV-2 spike protein, potentially blocking viral entry into cells. nih.govnih.gov

Chronic and Inflammatory Diseases : The discovery of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 (PDE4) inhibitors opens up possibilities for treating inflammatory diseases. nih.govresearchgate.net Additionally, related imidazo[1,2-a]pyridine (B132010) compounds have been investigated for their potential as antiulcer agents. nih.gov

Optimization Strategies for Enhanced Potency, Selectivity, and Biological Performance

Future optimization strategies will focus on:

Comprehensive Structure-Activity Relationship (SAR) Studies : Systematic modification of the this compound scaffold is essential to build detailed SAR models. nih.govchemrxiv.org By exploring substitutions at various positions on the heterocyclic core, researchers can determine which functional groups enhance target binding and biological activity while minimizing toxicity.

Selectivity Enhancement : A major challenge in drug development is achieving high selectivity for the intended target over related proteins, such as other kinases. For example, by replacing a linker group in a series of DDR1 inhibitors, researchers significantly improved selectivity against other homologous kinases like DDR2, Bcr-Abl, and c-Kit. nih.gov

Improving Pharmacokinetic Properties : Lead optimization also involves fine-tuning the molecule to achieve better metabolic stability and bioavailability. In the development of PDE4 inhibitors, a structure-based discovery strategy led to a compound, L19, which not only had potent inhibitory activity but also remarkable metabolic stability in rat liver microsomes. nih.govresearchgate.net

Q & A

Q. What are the key synthetic routes for preparing Imidazo[1,2-a]pyrimidin-3-amine derivatives, and how do reaction conditions influence yields?

this compound derivatives are commonly synthesized via multicomponent reactions, Friedländer’s condensation, or iodine-catalyzed cyclization. For example, Friedländer’s method involves reacting 3-amino-2-formylimidazo[1,2-a]pyridine with aldehydes/ketones under acidic conditions (e.g., AlCl₃), achieving moderate to high yields depending on substituent reactivity . Iodine catalysis offers milder conditions for constructing the imidazo-pyrazine core, with yields optimized by controlling temperature (80–100°C) and solvent polarity (e.g., DMSO or ethanol) . Key variables include catalyst loading (5–10 mol% iodine) and reaction time (4–12 hours), which must be tailored to substrate electronic effects.

Q. How can NMR and mass spectrometry data be used to confirm the structure of this compound derivatives?

Structural validation relies on analyzing ^1H NMR, ^13C NMR, and ESI-HRMS data. For example, the NH₂ group in 2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine (10c) appears as a broad singlet at δ 2.83 ppm in ^1H NMR, while aromatic protons exhibit coupling patterns (e.g., dd at δ 7.98 ppm, J=8.1 Hz). ^13C NMR signals for the imidazo-pyrimidine core typically fall between δ 110–150 ppm, with nitrophenyl carbons near δ 143–149 ppm . ESI-HRMS confirms molecular ions (e.g., [M+H]⁺ at m/z 312.1460 for C₁₆H₁₇N₅O₂), with deviations <2 ppm indicating purity .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are effective for studying the electronic properties and reaction mechanisms of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict molecular geometries, frontier orbitals (HOMO-LUMO gaps), and regioselectivity in cyclization reactions. For imidazo[1,2-a:5,4-b']dipyridines, DFT studies reveal that electron-withdrawing substituents lower LUMO energies, enhancing electrophilic reactivity . Mechanistic insights into iodine-catalyzed syntheses can be modeled by simulating transition states and activation energies, aiding in catalyst optimization .

Q. How can researchers resolve contradictions in spectroscopic data or synthetic yields across different studies?

Discrepancies often arise from variations in solvent polarity, catalyst purity, or measurement techniques. For instance, NH₂ proton signals in NMR may shift due to hydrogen bonding in polar solvents like DMSO . Conflicting yields in Friedländer vs. iodine-catalyzed methods (40–85% vs. 60–92%) can be addressed by comparing substrate scope: electron-deficient aldehydes favor iodine catalysis due to enhanced electrophilicity . Cross-referencing with HPLC purity data and repeating experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) minimizes artifacts .

Q. What strategies optimize ADMET properties of this compound-based drug candidates?

ADMET analysis (absorption, distribution, metabolism, excretion, toxicity) requires balancing lipophilicity (logP <5) and polar surface area (<140 Ų) to enhance bioavailability. Substituents like tert-butyl groups improve metabolic stability by steric hindrance, while nitro groups may increase toxicity risks . In silico tools (e.g., SwissADME) predict CYP450 interactions, guiding structural modifications—e.g., replacing nitro with amino groups reduces hepatotoxicity .

Q. How can AI-driven tools (e.g., COMSOL Multiphysics) enhance experimental design for this compound synthesis?

AI platforms enable virtual screening of reaction parameters (temperature, solvent, catalyst) to predict optimal conditions. For example, machine learning models trained on imidazo-pyrimidine synthesis datasets can recommend iodine concentrations or solvent ratios to maximize yields . COMSOL simulations model heat transfer and mixing efficiency in flow reactors, reducing trial-and-error in scaling up reactions .

Methodological Focus

Q. What factorial design approaches are suitable for optimizing this compound synthesis?

A 2³ factorial design can evaluate three variables (catalyst loading, temperature, reaction time) across eight experiments. For iodine-catalyzed reactions, factors might include:

  • Catalyst (5–10 mol%)
  • Temperature (80–120°C)
  • Solvent (DMSO vs. ethanol) Response surface methodology (RSM) then identifies interactions (e.g., high catalyst + high temperature accelerates cyclization but increases byproducts) .

Q. How do researchers validate the biological activity of this compound derivatives against conflicting literature reports?

Reproducibility requires strict adherence to assay protocols (e.g., MIC testing for antimicrobial activity). For example, discrepancies in IC₅₀ values for anticancer activity may stem from cell line variability (HeLa vs. MCF-7). Cross-validation with orthogonal assays (e.g., apoptosis markers vs. ATP viability) and peer-reviewed bioactivity databases (e.g., PubChem BioAssay) ensures reliability .

Data Management and Analysis

Q. What software tools are critical for managing spectral and synthetic data in this compound research?

  • NMR analysis: MestReNova for peak integration and multiplicity analysis .
  • Mass spectrometry: XCalibur for high-resolution data processing .
  • Data integrity: LabArchive or ELNs (Electronic Lab Notebooks) with encryption to protect sensitive results .

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Reactant of Route 1
Imidazo[1,2-a]pyrimidin-3-amine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.